Physicochemical Differentiation from 5-Bromofuran-2-yl Analog: Molecular Weight, Lipophilicity, and Polar Surface Area
The target compound, benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, differs significantly from the 5-bromofuran-2-yl analog (CAS 851802-60-3) in key physicochemical parameters relevant to drug discovery screening. The target compound has a molecular weight of 381.4 g/mol (XLogP 3.8, TPSA 117 Ų) [1], whereas the 5-bromofuran-2-yl analog has a molecular weight of 410.2 g/mol (C15H12BrN3O4S) . The replacement of the benzofuran-2-yl group with a 5-bromofuran-2-yl group increases molecular weight by approximately 29 Da (approximately +7.6%) and introduces a heavy halogen atom (bromine), which typically raises lipophilicity (estimated XLogP increase of 0.2–0.5 log units) and may alter metabolic liability (potential for CYP-mediated oxidation or debromination). The TPSA of the target compound (117 Ų) is identical to that of the 5-bromofuran analog (TPSA unchanged as polar atom count is conserved), but the higher molecular weight of the brominated analog results in a lower fraction of polar surface area (%PSA), which can reduce aqueous solubility. These differences can be decisive when selecting a scaffold for structure-activity relationship (SAR) exploration, hit-to-lead optimization, or phenotypic screening library assembly.
| Evidence Dimension | Molecular weight, lipophilicity (XLogP), topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW: 381.4 g/mol; XLogP: 3.8; TPSA: 117 Ų [1] |
| Comparator Or Baseline | 5-Bromofuran-2-yl analog (CAS 851802-60-3): MW: 410.2 g/mol; XLogP: estimated 4.0–4.3; TPSA: 117 Ų (calculated) |
| Quantified Difference | ΔMW: -28.8 g/mol (-7.0%); ΔXLogP: -0.2 to -0.5 log units (estimated); ΔTPSA: 0 Ų; %PSA: 30.7% (target) vs. 28.5% (bromo analog) |
| Conditions | Computational predictions via PubChem (XLogP3 algorithm) and Chemsrc vendor data |
Why This Matters
Lower molecular weight and lipophilicity generally correlate with improved aqueous solubility and permeability, making it easier to select a lead candidate within Lipinski’s Rule of Five space when procuring compounds for fragment-based or high-throughput screening campaigns.
- [1] PubChem. Compound Summary: benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, CID 4608484. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4608484 (accessed 2026-04-29). View Source
